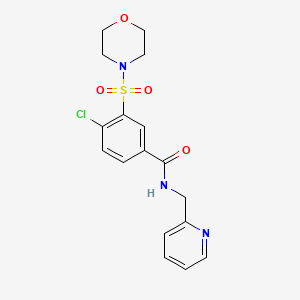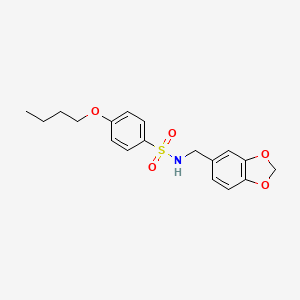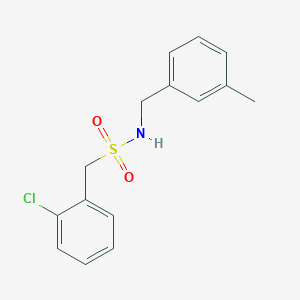![molecular formula C13H20N4O4 B4585239 1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4585239.png)
1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions that include condensation, cyclization, and functional group transformations. For instance, a study detailed the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound with a similar pyrazole core, through the treatment of intermediates with specific reagents, demonstrating the complexity and versatility of pyrazole synthesis (L. Minga, 2005).
Molecular Structure Analysis
The crystal and molecular structure of pyrazole derivatives is typically characterized using X-ray diffraction techniques. The detailed analysis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed a monoclinic space group, highlighting the importance of structural determination in understanding the compound's potential interactions and reactivity (L. Minga, 2005).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, including condensation with activated carbonyl groups to form new heterocyclic compounds. These reactions are crucial for diversifying the chemical space of pyrazole-based compounds and enhancing their applicability in different scientific domains (Aseyeh Ghaedi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a compound that has seen various applications in scientific research, primarily in the synthesis of novel organic compounds and the exploration of their properties. A significant application is in the creation of new heterocyclic compounds, which are crucial for the development of pharmaceuticals and materials science. For instance, research by Wolf et al. (2005) showcases the conversion of 2-(2-oxo cyclohexylcarbonyl)benzoic acid derivatives to pyrazoloisoindole and pyrimidine rings, highlighting the utility of related structures in synthesizing complex heteroaryl compounds (Wolf et al., 2005).
Similarly, studies on the synthesis and structural diversity of metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate the role of pyrazole derivatives in forming coordination polymers with potential applications in materials science (Cheng et al., 2017).
Role in Heterocyclic Chemistry
The compound and its derivatives play a crucial role in the field of heterocyclic chemistry, where they serve as precursors or intermediates for the synthesis of various heterocyclic structures. For example, Ghaedi et al. (2015) discuss the efficient synthesis of pyrazolo[3,4-b]pyridine products through condensation reactions, showcasing the importance of pyrazole derivatives in creating N-fused heterocycles (Ghaedi et al., 2015).
Propiedades
IUPAC Name |
1-methyl-3-(1-morpholin-4-ylpropan-2-ylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-9(7-17-3-5-21-6-4-17)14-12(18)11-10(13(19)20)8-16(2)15-11/h8-9H,3-7H2,1-2H3,(H,14,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMAROVSDOBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-{[1-(morpholin-4-yl)propan-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4585168.png)

![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)


![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)